N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2,3-dimethylphenoxy)acetamide N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2,3-dimethylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0992215
InChI: InChI=1S/C19H21ClN2O3/c1-12-13(2)18(10-9-17(12)20)25-11-19(24)21-15-5-7-16(8-6-15)22(4)14(3)23/h5-10H,11H2,1-4H3,(H,21,24)
SMILES: CC1=C(C=CC(=C1C)Cl)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Molecular Formula: C19H21ClN2O3
Molecular Weight: 360.8 g/mol

N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2,3-dimethylphenoxy)acetamide

CAS No.:

Cat. No.: VC0992215

Molecular Formula: C19H21ClN2O3

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2,3-dimethylphenoxy)acetamide -

Specification

Molecular Formula C19H21ClN2O3
Molecular Weight 360.8 g/mol
IUPAC Name N-[4-[acetyl(methyl)amino]phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide
Standard InChI InChI=1S/C19H21ClN2O3/c1-12-13(2)18(10-9-17(12)20)25-11-19(24)21-15-5-7-16(8-6-15)22(4)14(3)23/h5-10H,11H2,1-4H3,(H,21,24)
Standard InChI Key FNDNMDGCGZJMKL-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C)Cl)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Canonical SMILES CC1=C(C=CC(=C1C)Cl)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator